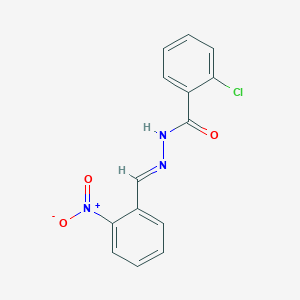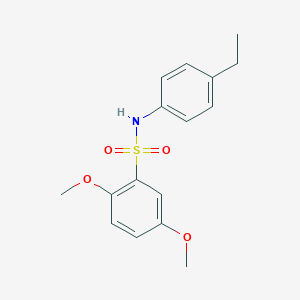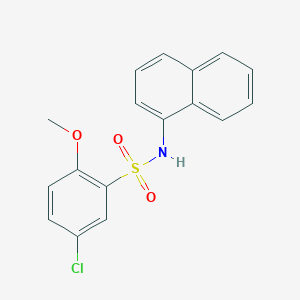
2-chloro-N'-(2-nitrobenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N'-(2-nitrobenzylidene)benzohydrazide, commonly known as CNB-001, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CNB-001 belongs to the class of hydrazones and has been shown to possess a variety of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of CNB-001 is not fully understood. However, it is thought to act through multiple pathways, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the activation of neuroprotective pathways. CNB-001 has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
CNB-001 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases, including neurodegenerative diseases and cancer. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CNB-001 is its versatility. It has been shown to possess a variety of biological activities, making it a promising candidate for the development of new therapeutics. However, one of the limitations of CNB-001 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of CNB-001. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of CNB-001 and to identify potential drug targets for its therapeutic applications.
Conclusion:
In conclusion, CNB-001 is a small molecule with significant potential for the development of new therapeutics. Its anti-inflammatory, neuroprotective, and anti-cancer properties make it a promising candidate for the treatment of a variety of diseases. However, further research is needed to fully understand its mechanism of action and to identify potential drug targets for its therapeutic applications.
Synthesemethoden
CNB-001 can be synthesized using a one-pot reaction between 2-chlorobenzohydrazide and 2-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction between the carbonyl group of the aldehyde and the hydrazine group of the benzohydrazide. The resulting product is a yellow crystalline solid that can be purified using standard techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
CNB-001 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. CNB-001 has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. In addition, CNB-001 has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C14H10ClN3O3 |
|---|---|
Molekulargewicht |
303.7 g/mol |
IUPAC-Name |
2-chloro-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10ClN3O3/c15-12-7-3-2-6-11(12)14(19)17-16-9-10-5-1-4-8-13(10)18(20)21/h1-9H,(H,17,19)/b16-9+ |
InChI-Schlüssel |
NXSJMUCYJRJQRR-CXUHLZMHSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)







![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)